Isavuconazonium sulfate is a water-soluble prodrug of Isavuconazole [], a triazole antifungal agent [, ]. It acts as a precursor to Isavuconazole, rapidly converting to the active moiety in the bloodstream. Its primary role in scientific research is to provide a water-soluble form of Isavuconazole for in vitro and in vivo studies, enabling exploration of its antifungal properties and mechanism of action.
Isavuconazonium sulfate is a prodrug of isavuconazole, a broad-spectrum antifungal agent used primarily for the treatment of invasive fungal infections, particularly those caused by Aspergillus and Zygomycetes species. This compound is classified as a triazole antifungal, which functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The drug has gained attention due to its favorable pharmacokinetic profile, including a more convenient dosing regimen compared to other antifungals.
Isavuconazonium sulfate is synthesized from isavuconazole and is available in injectable form. It was developed by Basilea Pharmaceutica and has been marketed under the brand name Cresemba. The compound is produced through various synthetic routes that optimize yield and purity.
The synthesis of isavuconazonium sulfate has evolved significantly, with various methods reported in the literature. A notable recent approach involves the use of an anion exchange resin to introduce the bisulfate ion into the quaternary ammonium structure of isavuconazonium.
Isavuconazonium sulfate has a complex molecular structure characterized by a triazole ring and a quaternary ammonium moiety.
The structural analysis indicates that modifications to the core triazole structure significantly affect its pharmacological properties.
Isavuconazonium sulfate undergoes several chemical reactions during its synthesis and metabolic processes.
Isavuconazonium sulfate functions as a prodrug that converts into isavuconazole upon administration.
Understanding the physical and chemical properties of isavuconazonium sulfate is essential for its formulation and application.
Isavuconazonium sulfate is primarily used in clinical settings for treating invasive fungal infections.
Isavuconazonium sulfate (C35H35F2N8O5S+ · HSO4−) is a water-soluble prodrug with a molecular weight of 814.84 g/mol and a CAS number of 946075-13-4 [9]. Its structure comprises two key domains:
The sulfate counterion stabilizes the crystalline solid via ionic interactions, while the ester linkage dictates pH-dependent stability. The prodrug remains intact at pH 1–4 (>99% stability after 7 hours) but degrades under alkaline conditions through ester hydrolysis or nucleophilic attack [2] [5]. Spatial orientation of the triazolium salt enables rapid enzymatic cleavage in vivo, distinguishing it from cyclodextrin-based formulations of other azoles [3] [9].
Table 1: Key Physicochemical Properties of Isavuconazonium Sulfate
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C35H36F2N8O9S2 | High-resolution MS [9] |
Water Solubility | >100 mg/mL | Equilibrium solubility [2] |
Stability (pH 1-4) | >99% intact after 7 hours | HPLC [2] |
Degradation Impurities | Thiazole hydrolysis products | LC-ESI-QTOF-MS/MS [1] |
Isavuconazonium sulfate’s activation is a two-step enzymatic and chemical process:
Activation occurs identically for intravenous (IV) and oral routes. After IV infusion, prodrug concentrations become undetectable within 15 minutes, while oral administration shows negligible systemic prodrug exposure due to intestinal hydrolysis [7]. BAL8728 is eliminated renally (96% urinary excretion), whereas isavuconazole-derived metabolites distribute equally between urine (46.1%) and feces (45.5%) [7]. Species-specific variations exist: human plasma accelerates hydrolysis 10-fold compared to canines, influencing preclinical pharmacokinetic extrapolations [8].
The synthesis of isavuconazonium sulfate involves convergent strategies to address solubility and stability challenges:
Step 1: Isavuconazole Functionalization
Isavuconazole undergoes alkylation at the triazole nitrogen using 3-(bromomethyl)pyridin-2-yl carbamate derivatives. Early routes used NaI catalysis (30% yield), but stoichiometric NaI (1.1 eq.) improves efficiency to >85% by facilitating halide exchange [5].
Step 2: Quaternary Ammonium Salt Formation
Two historical approaches exist:
Step 3: Anion Exchange via Resin (Improved Method)
A breakthrough method replaces direct acidification with HSO4−-loaded anion-exchange resin (e.g., Amberlite IRA410):
Table 2: Comparison of Isavuconazonium Sulfate Synthesis Methods
Method | Key Step | Yield | Purity | Limitations |
---|---|---|---|---|
Fukuda et al. (Original) | H2SO4 acidification | 40–45% | <90% | Degradation to isavuconazole |
Zhou et al. (CuSO4) | CuSO4 salt formation | 50% | 92% | Requires acidic workup |
Resin-Mediated Exchange | Biphasic anion exchange | 60% | 98.03% | Requires rigorous resin screening |
Industrial Challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7